molecular formula C9H8BrF B2373187 4-Bromo-5-fluoro-2,3-dihydro-1H-indene CAS No. 2375274-65-8

4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2373187
CAS No.: 2375274-65-8
M. Wt: 215.065
InChI Key: NLSQOJAQZBAIBT-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrF It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the following steps:

    Bromination: Indene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromoindene.

    Fluorination: The 4-bromoindene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted indenes depending on the reagents used.

    Oxidation: Products include indanones or indanals.

    Reduction: Products include dihydroindenes or tetrahydroindenes.

Scientific Research Applications

4-Bromo-5-fluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-indene: Lacks the fluorine substituent, which may affect its reactivity and applications.

    5-Fluoro-2,3-dihydro-1H-indene: Lacks the bromine substituent, which may influence its chemical properties and biological activity.

    4-Chloro-5-fluoro-2,3-dihydro-1H-indene: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

Uniqueness

4-Bromo-5-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its utility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQOJAQZBAIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-65-8
Record name 4-bromo-5-fluoro-2,3-dihydro-1H-indene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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